molecular formula C19H18N2O5 B13077908 3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid

3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid

Cat. No.: B13077908
M. Wt: 354.4 g/mol
InChI Key: ULLHDUFPHRLHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is an organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its complex structure, which includes a quinazolinone core and a propanoic acid side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid typically involves multiple steps. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then subjected to further reactions to introduce the propanoic acid side chain. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance efficiency, reduce costs, and ensure consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the propanoic acid side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares a similar phenylpropanoic acid structure but lacks the quinazolinone core.

    3,4-Dimethoxyhydrocinnamic acid: Another related compound with a similar phenylpropanoic acid structure.

    3-(2,4-Dimethoxyphenyl)propionic acid: Similar in structure but with different functional groups and properties.

Uniqueness

3-[3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is unique due to its quinazolinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]propanoic acid

InChI

InChI=1S/C19H18N2O5/c1-25-12-7-8-15(16(11-12)26-2)21-17(9-10-18(22)23)20-14-6-4-3-5-13(14)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,22,23)

InChI Key

ULLHDUFPHRLHAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.